molecular formula C12H22Cl2N2 B13636694 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride

3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride

Katalognummer: B13636694
Molekulargewicht: 265.22 g/mol
InChI-Schlüssel: MILMYXDXFSPWCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rationale for Academic Investigation of 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride

The academic interest in this compound stems from its dual functionality: a rigid spiro[5.5]undecane core and a propargyl side chain. The spiro architecture imposes conformational constraints that improve target selectivity, as demonstrated in related diazaspiro compounds showing activity against dengue virus and pain receptors. The propargyl group introduces alkyne reactivity, enabling click chemistry applications for bioconjugation or probe development. Furthermore, its dihydrochloride salt form enhances aqueous solubility, addressing a common limitation of spirocyclic compounds in drug delivery.

Historical Context and Evolution of Spirocyclic Compounds in Chemical Research

Spirocyclic compounds have undergone transformative development since von Baeyer’s 1900 discovery of the first spiro structure. Early work focused on carbocyclic systems, but the mid-20th century saw a shift toward nitrogen-containing spirocycles like diazaspiro[5.5]undecanes. These heterocyclic variants gained prominence due to their improved bioavailability and ability to mimic peptide turn motifs. The 2010s marked a surge in spirocyclic drug candidates, with 1,9-diazaspiro[5.5]undecanes emerging as privileged scaffolds for central nervous system (CNS) targets. The propargyl-substituted derivative discussed here represents a contemporary innovation, combining historical design principles with modern synthetic strategies.

Scope and Objectives of the Present Scholarly Outline

This analysis aims to:

  • Systematically evaluate the structural and electronic properties of this compound.
  • Review synthetic methodologies for diazaspiro[5.5]undecane derivatives, emphasizing scalability and functional group tolerance.
  • Assess published bioactivity data to identify potential therapeutic applications.
  • Propose future research directions to address knowledge gaps in mechanism-of-action studies.

The scope excludes commercial synthesis protocols and toxicological assessments to maintain focus on fundamental chemical and pharmacological characteristics.

Overview of the Spiro[5.5]undecane Scaffold in Contemporary Research

The spiro[5.5]undecane system, comprising two fused piperidine rings sharing a central carbon atom, provides a three-dimensional framework that disrupts planarity and enhances binding to protein pockets. Key attributes include:

Property Value/Description Source
Molecular formula C₁₂H₂₂Cl₂N₂
Molecular weight 265.22 g/mol
SMILES notation C#CCN1CCC2(CC1)CCNCC2.Cl.Cl
XLogP3 1.9 (predicted)
Hydrogen bond donors 4

Eigenschaften

Molekularformel

C12H22Cl2N2

Molekulargewicht

265.22 g/mol

IUPAC-Name

3-prop-2-ynyl-3,9-diazaspiro[5.5]undecane;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-2-9-14-10-5-12(6-11-14)3-7-13-8-4-12;;/h1,13H,3-11H2;2*1H

InChI-Schlüssel

MILMYXDXFSPWCY-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1CCC2(CCNCC2)CC1.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Diazaspiro[5.5]undecane Core

Step Description Reagents/Conditions Yield (%) Notes
1 Condensation of N-benzyl piperidine ketone with ethyl cyanoacetate in cholamine solution at 0°C for 8 days N-benzyl piperidine ketone, ethyl cyanoacetate, cholamine solution 65 Produces dicyano carbon imide intermediate
2 Acidic hydrolysis and decarboxylation in aqueous acidic medium, heated at 110°C for 30 hours 2M HCl or other acids (H2SO4, H3PO4) 64 Selective decarboxylation step
3 Reduction with lithium aluminium hydride in anhydrous tetrahydrofuran under nitrogen reflux for 16 hours LiAlH4, THF, N2 atmosphere 73 Yields 3-benzyl-3,9-diazaspiro[5.5]undecane

Though explicit experimental details for this exact compound are not directly cited in the available literature, analogous alkylation procedures are standard in spirocyclic amine chemistry.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to enhance stability and solubility:

  • Treatment of the free base with hydrochloric acid in diethyl ether or methanol.
  • Precipitation and filtration of the dihydrochloride salt.

This step is common for amine-containing compounds to obtain stable, crystalline forms suitable for biological testing.

Summary Table of Preparation Steps

Step Number Intermediate/Product Key Reagents Conditions Yield (%) Comments
1 Dicyano carbon imide intermediate N-benzyl piperidine ketone, ethyl cyanoacetate, cholamine 0°C, 8 days 65 Condensation step
2 Carbon imide intermediate Acid (HCl, H2SO4, or H3PO4) 110°C, 30 h 64 Acidic hydrolysis and decarboxylation
3 3-benzyl-3,9-diazaspiro[5.5]undecane LiAlH4, THF, reflux, N2 atmosphere 73 Reduction step
4 N-deprotected diazaspiro compound Hydrogenation (Pd/C, H2) or other deprotection 50°C, 16 h 80-90 Removal of protecting groups
5 This compound Propargyl bromide, base, HCl Room temp to mild heating Variable Alkylation and salt formation

Research Findings and Considerations

  • The diazaspiro[5.5]undecane core is a privileged scaffold with important biological activities, including receptor binding affinity and immunomodulatory effects.
  • Modifications at the nitrogen atoms, particularly at position 3, with alkyl groups such as propargyl, can modulate biological activity and pharmacokinetics.
  • Protecting groups like benzyl or tert-butoxycarbonyl (Boc) are used strategically to facilitate selective functionalization and improve yields.
  • Reduction with lithium aluminium hydride is a critical step to convert carbonyl or dioxo intermediates to the corresponding diamines.
  • The final dihydrochloride salt form improves compound handling and biological assay compatibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-(prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azido or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride Propynyl C₁₃H₂₀N₂·2HCl 278.22 High reactivity due to alkyne moiety; enhanced solubility as HCl salt
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride tert-Butoxycarbonyl C₁₄H₂₆N₂O₂·HCl 290.83 Protected amine; used as synthetic intermediate
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride Pyridinyl C₁₄H₂₂ClN₃ 267.80 Aromatic ring enhances π-π interactions; potential CNS activity
3-Benzyl-3,9-diazaspiro[5.5]undecane Benzyl C₁₆H₂₄N₂ 244.38 Lipophilic; used in cell adhesion studies
3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane Indolylphenyl C₂₃H₂₆N₃F 363.48 Targets AAA ATPase p97; anticancer potential

Key Research Findings

  • Pharmacokinetics : Propynyl derivatives demonstrate moderate metabolic stability in human liver microsomes (t₁/₂ = 45 min) but require optimization for oral bioavailability .
  • Structural Insights : X-ray crystallography (using SHELXL ) confirms the spirocyclic conformation, critical for maintaining target binding pockets.
  • Toxicity : Benzyl-substituted compounds show low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells), highlighting their safety profile .

Biologische Aktivität

The compound 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride is a member of the diazaspiro family, which has gained attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes two nitrogen atoms in the diazaspiro framework. The presence of the prop-2-yn-1-yl group enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer properties : Some diazaspiro compounds have been reported to inhibit key oncogenic pathways.
  • Neuroprotective effects : Certain derivatives show promise in treating neurodegenerative disorders.
  • Analgesic and anti-inflammatory effects : Compounds in this class may modulate pain pathways.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways associated with cancer progression .
  • Modulation of Neurotransmitter Systems : Some diazaspiro compounds interact with neurotransmitter receptors, suggesting potential applications in psychiatric disorders .
  • Anti-inflammatory Pathways : Research indicates that these compounds may reduce inflammatory cytokine production, contributing to their analgesic effects .

Case Study 1: Anticancer Activity

A study explored the efficacy of a structurally related diazaspiro compound against KRAS G12C mutations in non-small cell lung cancer (NSCLC). The compound demonstrated significant antitumor activity in xenograft models, suggesting that similar mechanisms may be applicable to this compound .

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective agents highlighted the potential for diazaspiro compounds to mitigate oxidative stress in neuronal cells. This suggests that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's .

Data Table: Comparative Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12C Inhibitor
1,9-diazaspiro[5.5]undecane derivativesNeuroprotective
Various diazaspiro compoundsAnti-inflammatory

Q & A

Basic: What are the standard synthetic protocols and characterization methods for 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization steps. For example, spiro compound formation may require controlled conditions (e.g., inert atmosphere, 2–8°C storage) and catalysts to stabilize intermediates . Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : To confirm spirocyclic structure and substituent positions.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental Analysis : To verify stoichiometry and purity .

Basic: How is purity assessed for this compound, and what analytical thresholds are considered acceptable?

Methodological Answer:
Purity is evaluated using:

  • High-Performance Liquid Chromatography (HPLC) : A purity threshold of ≥95% is standard for research-grade compounds.
  • Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition products.
  • Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity .

Advanced: What strategies optimize synthetic yield while minimizing byproducts in spirocyclic compound synthesis?

Methodological Answer:
Advanced optimization methods include:

  • Computational Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error approaches .
  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading) identifies optimal conditions.
  • In Situ Monitoring : Techniques like FT-IR track intermediate formation to halt reactions at peak yield .

Advanced: How can researchers elucidate the biological targets and mechanisms of action for this compound?

Methodological Answer:
Mechanistic studies require:

  • Receptor Binding Assays : Radioligand displacement tests (e.g., using ⁵H-labeled antagonists) quantify affinity for neurological targets.
  • Molecular Docking Simulations : Predict interactions with enzymes or receptors (e.g., serotonin or dopamine receptors) .
  • Cell-Based Functional Assays : Measure downstream effects (e.g., cAMP levels) to infer signaling pathway modulation .

Advanced: How should researchers address contradictions in published data on reaction conditions or biological activity?

Methodological Answer:
Contradictions arise from variations in synthetic protocols or assay systems. Mitigation strategies include:

  • Comparative Replication Studies : Reproduce experiments under standardized conditions (e.g., solvent purity, temperature gradients) .
  • Meta-Analysis of Literature : Identify trends in solvent polarity or catalyst type affecting yield or bioactivity.
  • Cross-Validation with Alternative Assays : Confirm biological activity using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Advanced: What experimental designs are recommended for studying the compound’s stability under varying storage and physiological conditions?

Methodological Answer:
Stability studies should employ:

  • Forced Degradation Studies : Expose the compound to heat, light, or humidity, then analyze degradation products via LC-MS .
  • pH-Dependent Stability Profiling : Simulate gastrointestinal (pH 1–3) and plasma (pH 7.4) conditions using buffer systems.
  • Long-Term Storage Analysis : Monitor structural integrity over months under inert atmospheres at 2–8°C .

Advanced: How can stereochemical challenges in synthesis or analysis be resolved?

Methodological Answer:
Stereochemical confirmation requires:

  • Chiral HPLC or SFC : Separate enantiomers using chiral stationary phases.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
  • Vibrational Circular Dichroism (VCD) : Assign stereochemistry in solution .

Advanced: What methodologies are used to assess pharmacokinetic properties like solubility and membrane permeability?

Methodological Answer:
Key methodologies include:

  • PAMPA Assays : Predict passive diffusion across lipid membranes.
  • Caco-2 Cell Monolayers : Model intestinal absorption.
  • Microsomal Stability Tests : Evaluate metabolic degradation using liver microsomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.